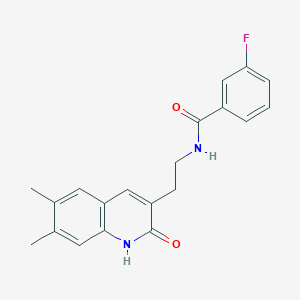
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine is a synthetic compound that is widely used in scientific research. It is also known as TFP or TFPAA, and it belongs to the class of phenethylamines. TFPAA is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues.
Mécanisme D'action
TFPAA binds to TAAR1 with high affinity and activates the receptor through a G protein-dependent mechanism. TAAR1 activation leads to the inhibition of dopamine and serotonin reuptake transporters, resulting in increased extracellular levels of these neurotransmitters. TAAR1 activation also leads to the activation of adenylyl cyclase and the production of cyclic AMP, which can modulate the activity of ion channels and other signaling pathways.
Biochemical and Physiological Effects
TFPAA has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In the brain, TFPAA increases dopamine and serotonin release and modulates the activity of dopaminergic and serotonergic neurons. TFPAA also increases glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue, suggesting a potential role in the regulation of glucose homeostasis. TFPAA has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
TFPAA has several advantages for lab experiments, including its high potency and selectivity for TAAR1, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, TFPAA also has some limitations, including its potential toxicity at high doses, its limited solubility in some solvents, and its potential for off-target effects on other receptors or enzymes.
Orientations Futures
There are several future directions for research on TFPAA and TAAR1. One area of interest is the development of TAAR1 agonists as potential therapeutics for metabolic disorders such as diabetes and obesity. Another area of interest is the identification of novel ligands for TAAR1 and the elucidation of the structural basis for TAAR1 activation. Finally, the role of TAAR1 in psychiatric disorders such as schizophrenia and addiction is an area of active investigation, and TFPAA may be a valuable tool for further research in this field.
Méthodes De Synthèse
The synthesis of TFPAA involves the reaction of 2,4,5-trifluorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then converted to TFPAA through a series of steps involving protection and deprotection of the amine group. The yield of TFPAA can be improved by using alternative reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran.
Applications De Recherche Scientifique
TFPAA is a valuable tool for studying the function of TAAR1 and its role in various physiological processes. TAAR1 is involved in the regulation of neurotransmitter release, reward behavior, and metabolic homeostasis. TFPAA has been used to investigate the effects of TAAR1 activation on dopamine and serotonin release in the brain, as well as on glucose and lipid metabolism in peripheral tissues. TFPAA has also been used to identify novel ligands for TAAR1 and to screen for potential therapeutic agents for various diseases.
Propriétés
IUPAC Name |
(2S)-2-(2,4,5-trifluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5H,4,13H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESQMIYUPZMIFG-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2815547.png)
![4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2815548.png)

![(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2815551.png)
![2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2815552.png)
![5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine](/img/structure/B2815553.png)

![N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2815558.png)



![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2815566.png)
